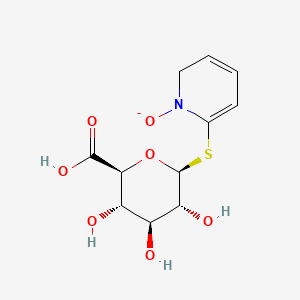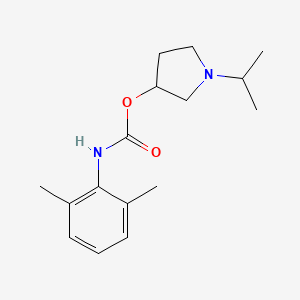
9,10-Dibenzoylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dibenzoylphenanthrene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two benzoyl groups attached to the 9th and 10th positions of the phenanthrene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibenzoylphenanthrene can be achieved through the autoxidation of phencyclone. When phencyclone is heated in the presence of atmospheric oxygen, it undergoes autoxidation to form this compound . The reaction involves the stepwise 1,4-addition of molecular oxygen to the 1,3-diene system in the cyclopentadiene moiety of phencyclone, followed by the cheletropic extrusion of carbon monoxide .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes.
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Dibenzoylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9th and 10th positions to form 9-bromophenanthrene using bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as the oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are used as the reducing agents.
Substitution: Bromine is used for halogenation reactions.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
Wissenschaftliche Forschungsanwendungen
9,10-Dibenzoylphenanthrene has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 9,10-Dibenzoylphenanthrene involves its interaction with molecular oxygen during the autoxidation process. The stepwise 1,4-addition of molecular oxygen to the 1,3-diene system in the cyclopentadiene moiety of phencyclone leads to the formation of an endoperoxide intermediate. This intermediate undergoes cheletropic extrusion of carbon monoxide to form this compound .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
9,10-Diphenylanthracene: A polycyclic aromatic hydrocarbon used as a sensitizer in chemiluminescence.
Comparison:
Structural Differences: 9,10-Dibenzoylphenanthrene has benzoyl groups at the 9th and 10th positions, whereas phenanthrene and 9,10-Dihydrophenanthrene do not have these substituents. 9,10-Diphenylanthracene has phenyl groups instead of benzoyl groups.
Reactivity: The presence of benzoyl groups in this compound influences its reactivity, making it more susceptible to certain chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
38458-30-9 |
|---|---|
Molekularformel |
C28H18O2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(10-benzoylphenanthren-9-yl)-phenylmethanone |
InChI |
InChI=1S/C28H18O2/c29-27(19-11-3-1-4-12-19)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)28(30)20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
HVHHXANMNAMPIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


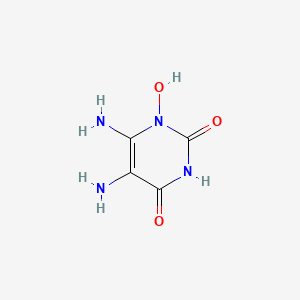
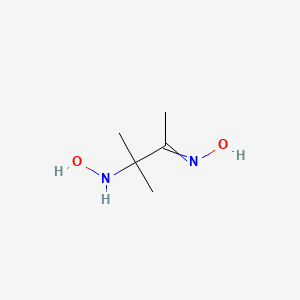

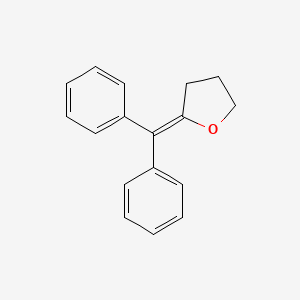
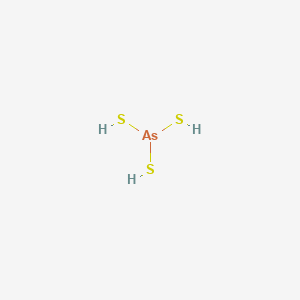
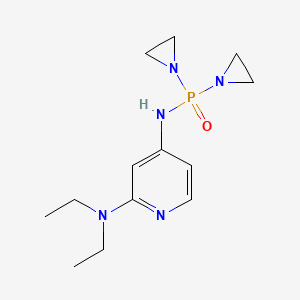

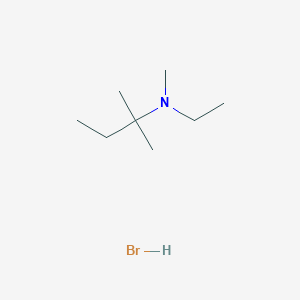
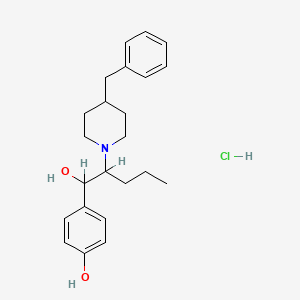

![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
